molecular formula C10H7NO4 B12854263 5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid CAS No. 873393-24-9

5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid

Cat. No.: B12854263
CAS No.: 873393-24-9
M. Wt: 205.17 g/mol
InChI Key: YOUWVXIDANPHFF-UHFFFAOYSA-N
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Description

5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid is a heterocyclic compound featuring a partially saturated oxazole ring fused to a carboxylic acid group and a phenyl substituent. Oxazole derivatives are widely studied for their biological activities, including antibacterial, antifungal, and herbicidal properties, as well as their utility as synthetic intermediates for more complex heterocycles . The synthesis of such compounds often involves Erlenmeyer condensation or cyclization reactions, as seen in the preparation of related imidazolinone derivatives .

Properties

CAS No.

873393-24-9

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

5-oxo-2-phenyl-4H-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-9(13)7-10(14)15-8(11-7)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)

InChI Key

YOUWVXIDANPHFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at elevated temperatures (70–90°C) to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the synthesis can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which aids in the oxidative aromatization of oxazolines to oxazoles . This method offers advantages such as improved safety, higher yields, and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of reduced oxazole compounds.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Oxazole Derivatives

The structural diversity of oxazole derivatives arises from substitutions at the 2-, 4-, and 5-positions. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid 2-Ph, 4-COOH C₁₀H₇NO₄ 205.17 g/mol Synthetic intermediate, bioactive scaffold
5-(2-Furanyl)-4-oxazolecarboxylic acid 5-Furan, 4-COOH C₈H₅NO₄ 179.13 g/mol 95% purity; furan enhances π-conjugation
5-Thiophen-2-yl-1,3-oxazole-4-carboxylic acid 5-Thiophene, 4-COOH C₈H₅NO₃S 195.20 g/mol Thiophene substituent alters electronic properties
2-Methyl-4,5-dihydrooxazole-4-carboxylic acid 2-Me, 4-COOH C₅H₇NO₃ 129.12 g/mol Simpler structure; reduced steric hindrance

Key Observations :

  • Phenyl vs.
  • Carboxylic Acid Position : All analogs retain the 4-carboxylic acid group, critical for hydrogen bonding and solubility. However, molecular weight and polarity vary with substituents, influencing bioavailability.

Saturation and Ring Modifications

The degree of saturation in the oxazole ring significantly impacts conformational flexibility and biological activity:

Compound Name Ring Structure Saturation Functional Groups Reference
This compound 4,5-Dihydrooxazole Partially saturated Carboxylic acid, ketone
(4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid Oxazolidine Fully saturated Carboxylic acid, oxazolidinone
4-Oxo-azetidine-2-carboxylic acid Azetidine Four-membered saturated ring Carboxylic acid, ketone

Key Observations :

  • Dihydrooxazole vs. Oxazolidine : The target compound’s dihydrooxazole ring retains partial unsaturation, enabling resonance stabilization, while oxazolidine derivatives (e.g., ) are fully saturated, conferring rigidity and distinct pharmacokinetic profiles.
  • Ring Size : Smaller rings (e.g., azetidine in ) exhibit higher strain, affecting synthetic accessibility and stability.

Spectroscopic Comparison :

  • NMR Signatures : Methyl and isopropyl substituents (e.g., in ) produce distinct upfield shifts in ¹H-NMR (δ 1.20–1.69 ppm for methyl groups) compared to aromatic protons in the target compound (δ 7.0–8.0 ppm).

Biological Activity

5-Oxo-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the oxazole ring structure. The compound can be synthesized from readily available precursors through methods such as condensation reactions followed by oxidation steps.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of 5-Oxo-2-phenyl-4,5-dihydrooxazole exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Notes
5-Oxo-2-phenyl derivativeA549 (Lung cancer)78–86% viability post-treatmentWeak anticancer activity observed
Compound with 4-chlorophenyl substitutionA54964% viabilityEnhanced anticancer activity
Compound with 4-dimethylamino phenyl substitutionA549Significant reduction in viabilityMost potent among tested

Studies using the MTT assay have demonstrated that certain substitutions on the phenyl ring can significantly enhance the anticancer activity of the compound against A549 cells, a model for lung adenocarcinoma. The structure-dependent nature of these activities suggests that specific functional groups can modulate the efficacy of the compound.

Antimicrobial Activity

In addition to its anticancer properties, 5-Oxo-2-phenyl-4,5-dihydrooxazole has shown promising antimicrobial activity against multidrug-resistant strains. For example:

PathogenActivity ObservedNotes
Staphylococcus aureus (MRSA)Potent inhibitionEffective against resistant strains
Escherichia coliModerate inhibitionRequires further optimization

The antimicrobial potential was evaluated using various pathogenic bacteria, revealing that certain derivatives could effectively inhibit growth even in resistant strains.

The mechanisms underlying the biological activities of 5-Oxo-2-phenyl-4,5-dihydrooxazole are still being elucidated. Preliminary findings suggest that these compounds may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis or function in microbial targets.

Case Studies

  • Anticancer Evaluation : A study conducted on a series of oxazole derivatives found that modifications at the 4-position significantly influenced anticancer activity. The most effective compounds were those with electron-donating groups that enhanced interaction with cellular targets.
  • Antimicrobial Screening : In another investigation, derivatives were screened against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited superior antimicrobial properties compared to their unsubstituted counterparts.

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